Bucillamine Demonstrates 16-Fold Greater In Vivo Thiol-Donating Potency Relative to N-Acetylcysteine (NAC)
Bucillamine exhibits substantially higher thiol-donating capacity compared to N-acetylcysteine (NAC), the most widely used clinical thiol antioxidant. This differentiation stems from Bucillamine's two donatable thiol groups per molecule, versus NAC's single thiol moiety [1]. The quantitative difference is approximately 16-fold greater potency in vivo [1]. This enhanced potency is attributed to Bucillamine's dual-thiol molecular architecture, which enables more efficient intracellular entry via the cysteine transport pathway and greater capacity to replenish reduced glutathione (GSH) [1].
| Evidence Dimension | Thiol-donating potency (in vivo) |
|---|---|
| Target Compound Data | 16-fold (relative potency) |
| Comparator Or Baseline | N-acetylcysteine (NAC; Mucomyst®); potency defined as 1× (baseline) |
| Quantified Difference | 16-fold greater potency for Bucillamine relative to NAC |
| Conditions | In vivo comparison based on thiol-donating capacity and glutathione replenishment activity |
Why This Matters
Procurement of Bucillamine over NAC is scientifically justified when experimental or therapeutic protocols require substantially higher thiol-donating efficiency and more robust glutathione replenishment at equivalent or lower molar doses.
- [1] Horwitz LD. Bucillamine: a potent thiol donor with multiple clinical applications. Cardiovasc Drug Rev. 2003;21(2):77-90. View Source
